molecular formula C18H18ClN3O2 B602316 Loxapine N-oxide CAS No. 25967-34-4

Loxapine N-oxide

Katalognummer: B602316
CAS-Nummer: 25967-34-4
Molekulargewicht: 343.81
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . It undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Synthesis Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form this compound .


Molecular Structure Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . The molecular formula of this compound is C18H18ClN3O2 .


Chemical Reactions Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form this compound .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C18H18ClN3O2 .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Metabolism : Loxapine is metabolized into several active metabolites, including Loxapine N-oxide, and others like amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine. Studies have developed and validated methods for quantifying these metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to support clinical development (Meng et al., 2017).

  • Therapeutic Efficacy : Loxapine, from which this compound is derived, has been reviewed for its efficacy as an antipsychotic agent. It's found to be effective for acute and chronic schizophrenia, with a side-effect profile similar to traditional antipsychotic agents (Heel et al., 1978).

  • Inhalation Powder for Agitation : Inhaled loxapine, which would include metabolites such as this compound, is used for the acute treatment of agitation in patients with bipolar disorder or schizophrenia. It provides a rapid onset of effect with a noninvasive route of administration (Keating, 2013).

  • Enzymatic Metabolism : In vitro studies have identified the cytochrome P450 enzymes responsible for the oxidative metabolism of loxapine to its metabolites, including this compound. These findings are crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Luo et al., 2011).

  • Application in Psychiatry : Loxapine's formulations, including metabolites like this compound, have been reviewed for their efficacy in treating agitation and aggression in psychiatric conditions. It's been found to have antipsychotic efficacy similar to other typical or atypical antipsychotics, with tolerability comparable to typical antipsychotics at high doses (Popovic et al., 2015).

Safety and Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Loxapine has been used in psychiatry for over 40 years with a well-established profile . In the light of the recent approval by the regulatory agencies of inhaled loxapine for use in the acute treatment of mild-to-moderate agitation in adults affected with schizophrenia or bipolar disorder, this article aims to critically review the available literature on loxapine .

Wirkmechanismus

Target of Action

Loxapine N-oxide primarily targets dopamine and serotonin receptors . It is believed to have a higher affinity for D4 receptors, similar to clozapine . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

It is believed that by antagonizing dopamine and serotonin receptors, there is a marked cortical inhibition which can manifest as tranquilization and suppression of aggression . Changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization .

Biochemical Pathways

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form this compound and demethylation by CYP3A4, CYP2C19, and CYP2C8 to form amoxapine . 8-OH-loxapine, a major metabolite, has no pharmacological activity at the D2 receptor, although 7-OH-loxapine (a minor metabolite) binds to D2 receptors with high affinity .

Result of Action

The antipsychotic efficacy of this compound is similar to the efficacy of other typical or atypical antipsychotics . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, it is efficacious and tolerable .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the timely pharmacological treatment of acute agitation, which usually also involves environmental and behavioral approaches, requires prompt intervention to reduce the risk of patient injury and distress

Biochemische Analyse

Biochemical Properties

Loxapine N-oxide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an antagonist . This interaction is crucial for its antipsychotic effects. Additionally, this compound interacts with serotonin receptors, contributing to its tranquilizing effects . These interactions are essential for modulating neurotransmitter levels and influencing neuronal activity.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of dopamine and serotonin receptors . This modulation affects gene expression and cellular metabolism, leading to changes in neurotransmitter synthesis and release. This compound also impacts glial cells, which play a role in maintaining the homeostasis of the central nervous system . These effects contribute to its therapeutic efficacy in treating psychiatric disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine and serotonin receptors . By antagonizing these receptors, it reduces the excitability of subcortical inhibitory areas, leading to tranquilization and suppression of aggression . Additionally, this compound inhibits the reuptake of dopamine and serotonin, increasing their availability in the synaptic cleft . This mechanism is crucial for its antipsychotic and tranquilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its efficacy in modulating neurotransmitter levels and neuronal activity . Prolonged exposure may lead to adaptive changes in receptor sensitivity and gene expression . These temporal effects are important for understanding its long-term therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates neurotransmitter levels and reduces symptoms of psychosis . At high doses, it can cause toxic effects, including sedation and motor impairment . Threshold effects have been observed, where the therapeutic window is narrow, and careful dosage adjustments are necessary to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes further metabolism by cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2C8 . These enzymes catalyze the demethylation and hydroxylation of this compound, leading to the formation of various metabolites . These metabolic pathways are crucial for its biotransformation and elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution is essential for its pharmacological effects and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with receptors and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . These modifications are important for regulating its effects on cellular processes and gene expression.

Eigenschaften

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWANHLDLADDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25967-34-4
Record name Loxapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary metabolic pathways of loxapine in humans, and what enzymes are involved?

A1: Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

  • 8-hydroxylation: Catalyzed by CYP1A2, this pathway leads to the formation of 8-hydroxyloxapine. []
  • 7-hydroxylation: CYP2D6 is the primary enzyme responsible for 7-hydroxyloxapine formation. []
  • N-demethylation: CYP3A4 plays a crucial role in this pathway, converting loxapine to amoxapine (N-desmethylloxapine). []
  • N-oxidation: Both CYP3A4 and flavin-containing monooxygenase (FMO) contribute to the formation of loxapine N-oxide. []

Q2: Are there analytical methods available for quantifying loxapine and its metabolites, including this compound, in biological samples?

A2: Yes, several analytical methods have been developed and validated for the quantification of loxapine and its metabolites.

  • Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of loxapine in human plasma and urine, as well as for the identification of metabolites like this compound. []
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and selective technique for the simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. [, ] These methods often employ different extraction techniques, such as cation-exchange solid-phase extraction for loxapine, amoxapine, and the hydroxylated metabolites, and organic precipitation for this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.